molecular formula C105H176N38O36S6 B1177102 Conus striatus CAS No. 150433-82-2

Conus striatus

Cat. No.: B1177102
CAS No.: 150433-82-2
M. Wt: 2739.2 g/mol
InChI Key: BEAGVQSCYZQBQI-OGKFDYGCSA-N
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Description

Biological Origin and Ecological Role in Conus striatus

Omega-conotoxin SVIB is a neurotoxic peptide derived from the venom of This compound, a piscivorous marine gastropod belonging to the family Conidae. This species, commonly known as the striated cone snail, inhabits tropical Indo-Pacific regions, including the Red Sea, Indian Ocean, and coastal waters of Australia and the Philippines. This compound employs a complex venom cocktail to immobilize fish prey and deter predators. The venom contains two distinct pharmacological profiles: a predatory venom dominated by excitatory κA-conotoxins and a defensive venom enriched with inhibitory peptides such as omega-conotoxin SVIB.

Omega-conotoxin SVIB plays a critical role in defense by targeting voltage-gated calcium channels (CaV) in potential predators. Unlike the predatory venom, which induces rapid tetanic paralysis in fish, SVIB contributes to a slower, sustained neuromuscular blockade in mammals. This dual functionality highlights the evolutionary adaptation of This compound to ecological pressures, balancing prey capture efficiency with survival against larger vertebrates.

Table 1: Taxonomic Classification of This compound

Rank Classification
Kingdom Animalia
Phylum Mollusca
Class Gastropoda
Family Conidae
Genus Conus
Species This compound
Subspecies C. striatus striatus

Data sourced from .

Historical Context of Discovery and Early Characterization

Omega-conotoxin SVIB was first isolated and characterized in 1992 by Ramilo et al. during a study of This compound venom components. The peptide was identified alongside two other neurotoxins: alpha-conotoxin SII and omega-conotoxin SVIA. Early biochemical analyses revealed SVIB’s unique properties, including its three disulfide bonds (unlike the two in most alpha-conotoxins) and C-terminal amidation, a post-translational modification critical for its stability.

Initial electrophysiological studies demonstrated SVIB’s potent blocking activity on N-type calcium channels (CaV2.2) in rat brain synaptosomes, with a distinct binding site separate from omega-conotoxins GVIA and MVIIA. This specificity suggested its potential as a pharmacological tool for studying calcium channel subtypes. Subsequent research confirmed its lethal effects in mice via intracerebral injection, distinguishing it from SVIA, which showed limited mammalian toxicity.

Classification Within the O-Superfamily of Conotoxins

Omega-conotoxin SVIB belongs to the O-superfamily of conotoxins, a group defined by a conserved cysteine framework (C-C-CC-C-C) and disulfide connectivity that forms an inhibitory cystine knot (ICK) structure. The O-superfamily includes several functionally diverse families:

  • Omega-conotoxins : Calcium channel blockers (e.g., SVIB, MVIIA).
  • Delta-conotoxins : Sodium channel delay toxins.
  • MuO-conotoxins : Sodium channel inhibitors.

SVIB’s classification within the O-superfamily is further supported by its gene structure, which shares a conserved signal peptide sequence with other O-superfamily members. Its mature peptide sequence (CKLKGQSCRKTSYDCCSGSCGRSGKC-NH2) contains six cysteine residues and a high proportion of basic amino acids, a hallmark of calcium channel-targeting omega-conotoxins.

Table 2: Comparative Features of Omega-Conotoxins

Feature SVIB MVIIA GVIA
Source Species C. striatus C. magus C. geographus
Target Channel N-type (CaV2.2) N-type (CaV2.2) N-type (CaV2.2)
Selectivity P/Q-type N-type N-type
C-terminal Amidated Amidated Amidated
Disulfide Bonds 3 3 3

Data synthesized from .

SVIB’s pharmacological profile diverges from other omega-conotoxins due to structural variations in its loops 2 and 4, which influence receptor subtype selectivity. For instance, SVIB preferentially blocks P/Q-type calcium channels (CaV2.1) in addition to N-type, a trait shared with omega-conotoxin MVIIC but not MVIIA. This dual specificity underscores the functional plasticity of the O-superfamily in targeting ion channels.

Properties

CAS No.

150433-82-2

Molecular Formula

C105H176N38O36S6

Molecular Weight

2739.2 g/mol

IUPAC Name

2-[(1R,4S,7S,10S,13S,16S,19S,30S,36S,39S,45R,48S,54S,57R,62R,65S,71S,77S,80S)-62-amino-7,30,65,71-tetrakis(4-aminobutyl)-77-(3-amino-3-oxopropyl)-4,39-bis(3-carbamimidamidopropyl)-27-carbamoyl-10-[(1R)-1-hydroxyethyl]-13,36,48,54,80-pentakis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-68-(2-methylpropyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,81,88-pentacosaoxo-24,25,59,60,84,85-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,82,87-pentacosazatricyclo[43.37.4.222,57]octaoctacontan-19-yl]acetic acid

InChI

InChI=1S/C105H176N38O36S6/c1-50(2)32-62-94(170)128-55(14-4-8-26-106)84(160)119-35-78(154)125-61(24-25-75(111)151)92(168)136-68(42-147)99(175)141-72-48-185-183-46-71-87(163)122-37-77(153)124-57(18-12-30-117-104(113)114)88(164)134-65(39-144)85(161)120-36-76(152)123-56(15-5-9-27-107)89(165)138-70(82(112)158)45-181-184-49-74(102(178)142-73(47-182-180-44-54(110)83(159)127-58(91(167)131-62)16-6-10-28-108)101(177)135-66(40-145)86(162)121-38-79(155)126-67(41-146)97(173)139-71)140-96(172)64(34-80(156)157)133-95(171)63(33-52-20-22-53(150)23-21-52)132-98(174)69(43-148)137-103(179)81(51(3)149)143-93(169)59(17-7-11-29-109)129-90(166)60(130-100(72)176)19-13-31-118-105(115)116/h20-23,50-51,54-74,81,144-150H,4-19,24-49,106-110H2,1-3H3,(H2,111,151)(H2,112,158)(H,119,160)(H,120,161)(H,121,162)(H,122,163)(H,123,152)(H,124,153)(H,125,154)(H,126,155)(H,127,159)(H,128,170)(H,129,166)(H,130,176)(H,131,167)(H,132,174)(H,133,171)(H,134,164)(H,135,177)(H,136,168)(H,137,179)(H,138,165)(H,139,173)(H,140,172)(H,141,175)(H,142,178)(H,143,169)(H,156,157)(H4,113,114,117)(H4,115,116,118)/t51-,54+,55+,56+,57+,58+,59+,60+,61+,62?,63+,64+,65+,66+,67+,68+,69+,70?,71+,72+,73+,74?,81+/m1/s1

InChI Key

BEAGVQSCYZQBQI-OGKFDYGCSA-N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

OMEGA-CONOTOXIN SVIB can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

    Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.

    Chain Elongation: Subsequent amino acids are added one by one in a specific sequence, using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

    Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

    Oxidative Folding: The peptide is then subjected to oxidative folding to form the correct disulfide bonds, which are crucial for its biological activity.

Industrial Production Methods

Industrial production of OMEGA-CONOTOXIN SVIB follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is typically lyophilized to ensure stability and ease of storage .

Chemical Reactions Analysis

Types of Reactions

OMEGA-CONOTOXIN SVIB primarily undergoes reactions related to its peptide nature:

Common Reagents and Conditions

Major Products

The major products of these reactions are the correctly folded peptide with the desired disulfide bond pattern, which is essential for its biological activity .

Scientific Research Applications

Pain Management Studies

Research has demonstrated that omega-conotoxin SVIB can significantly reduce pain responses in animal models. A notable study involved intrathecal administration of omega-conotoxin SVIB in mice, which resulted in a marked decrease in licking time during formalin tests, indicating its antinociceptive properties . This suggests its potential as a pain management agent, particularly for neuropathic pain.

Neuroprotective Effects

Omega-conotoxin SVIB has been explored for its neuroprotective capabilities against ischemic brain injury. Studies indicate that by selectively inhibiting P/Q-type calcium channels, omega-conotoxin SVIB may help mitigate neuronal damage during ischemic events . This positions it as a candidate for further investigation in neuroprotective therapies.

Clinical Implications

While omega-conotoxin SVIB itself may not be directly applicable for clinical use due to its toxicity profile, understanding its structure-activity relationship can guide the development of safer analogs. The selective inhibition of calcium channels by omega-conotoxins has led to the approval of other conotoxins like MVIIA (Prialt) for chronic pain management, highlighting a pathway for potential therapeutic applications .

Development of Novel Analgesics

Recent advancements have focused on modifying omega-conotoxin SVIB to enhance its stability and transport across the blood-brain barrier. Research into derivatives and analogs could yield new analgesics with reduced side effects while maintaining efficacy against pain and neurological disorders .

Comparative Analysis of Omega-Conotoxins

To better understand the specific applications of omega-conotoxin SVIB compared to other conotoxins, a comparative analysis is presented below:

Conotoxin Target Channel Primary Application Clinical Status
Omega-Conotoxin SVIBP/Q-type (CaV2.1)Pain management, neuroprotectionResearch phase
Omega-Conotoxin MVIIAN-type (CaV2.2)Chronic pain managementFDA approved (Prialt)
Omega-Conotoxin GVIAN-type (CaV2.2)Neuropathic pain researchResearch phase

Animal Model Studies

In multiple studies involving murine models, omega-conotoxin SVIB was administered through various routes to assess its analgesic properties. Reports indicated that doses around 70 pmol/g induced respiratory distress, while higher doses were lethal, emphasizing the need for careful dosage regulation in therapeutic contexts .

Structural Insights

The structural analysis of omega-conotoxin SVIB reveals similarities with other conotoxins but with distinct binding affinities for calcium channels . Understanding these structural nuances is critical for developing targeted therapies that minimize side effects while maximizing therapeutic benefits.

Mechanism of Action

OMEGA-CONOTOXIN SVIB exerts its effects by binding to and blocking N-type voltage-gated calcium channels. This inhibition prevents calcium ions from entering the neuron, thereby reducing neurotransmitter release and attenuating pain signals. The binding is highly specific and involves interactions with key amino acid residues in the channel pore .

Comparison with Similar Compounds

Comparison with Similar Omega-Conotoxins

Structural and Functional Overview

Omega-conotoxins share a conserved structural scaffold but differ in sequence and target specificity. Below is a comparative analysis of SVIB with MVIIA (Ziconotide), GVIA, MVIIC, and SNX-202.

Table 1: Comparative Analysis of Omega-Conotoxins
Compound Source Target Channel Key Structural Features Selectivity Notes References
SVIB Conus striatus P/Q-type (CaV2.1) 27 residues, three disulfide bonds; Lys10/Arg12 critical for binding Unique binding site distinct from GVIA/MVIIA; lethal in mice
MVIIA (Ziconotide) Conus magus N-type (CaV2.2) 25 residues, similar β-sheet fold; Arg10/Lys24 drive N-type affinity FDA-approved for chronic pain; blocks neurotransmitter release in spinal cord
GVIA Conus geographus N-type (CaV2.2) 27 residues; Arg17/Tyr22 crucial for binding Irreversible N-type blockade; used in neuroscience research
MVIIC Conus magus P-type (CaV2.1) 26 residues; structural homology to GVIA but distinct loop orientations Broad P/Q-type inhibition; less subtype-specific than SVIB
SNX-202 Synthetic hybrid Dual N/P-Q-type Hybrid of MVIIA/SVIB sequences; modified loop regions Altered specificity due to surface residue substitutions

Mechanistic and Pharmacological Differences

Target Channel Specificity
  • SVIB vs. MVIIA/GVIA : While MVIIA and GVIA exclusively target N-type channels, SVIB’s selectivity for P/Q-type channels is attributed to differences in loop orientations and surface charge distribution. For example, SVIB’s Lys10 and Arg12 interact with CaV2.1 extracellular domains, whereas MVIIA’s Arg10 and Lys24 bind CaV2.2 .
  • SVIB vs. MVIIC : MVIIC broadly inhibits both P- and Q-type channels, whereas SVIB shows higher specificity for CaV2.1, likely due to its unique C-terminal residues (e.g., Ser25, Gly26) .
Structural Rigidity and Binding Kinetics
  • SVIB and MVIIA exhibit similar backbone rigidity, as shown by NMR studies . However, SVIB’s binding to CaV2.1 is reversible, unlike GVIA’s irreversible inhibition of CaV2.2 .
  • The synthetic hybrid SNX-202 demonstrates how minor sequence changes (e.g., substituting SVIB’s Lys10 with MVIIA’s Arg10) shift selectivity toward N-type channels .
In Vivo Effects
  • SVIB’s lethality in mice contrasts with MVIIA’s therapeutic window, underscoring differences in CNS penetration and off-target effects .
  • In the formalin test, SVIB reduced pain responses in mice, but its efficacy was less pronounced than MVIIA, possibly due to P/Q-type channels being less critical in peripheral nociception .

Discrepancies in Reported Targets

Some studies report SVIB activity at N-type channels (e.g., antinociception in mice ), conflicting with its established P/Q-type specificity. This may arise from:

Experimental Model Variations : Differences in species (e.g., murine vs. rat synaptosomes) or channel subtype expression.

Cross-Reactivity : SVIB may weakly interact with N-type channels in certain tissues, though its primary target remains CaV2.1 .

Biological Activity

Omega-conotoxin SVIB is a peptide toxin derived from the venom of the cone snail species Conus sviboni. This compound is part of a broader class of conotoxins that have garnered interest due to their potential therapeutic applications, particularly in pain management. This article will explore the biological activity of omega-conotoxin SVIB, focusing on its mechanisms of action, pharmacological properties, and potential clinical implications.

Structural Characteristics

Omega-conotoxin SVIB is characterized by a unique amino acid sequence and a specific three-dimensional structure that enables it to selectively inhibit voltage-gated calcium channels (VGCCs), particularly the P/Q-type calcium channels (CaV2.1). The peptide consists of 25 amino acids and features multiple disulfide bonds, which are critical for its stability and biological activity.

The primary mechanism through which omega-conotoxin SVIB exerts its biological effects is by binding to and inhibiting calcium channels, which play a crucial role in neurotransmitter release at synapses. Specifically, it has been shown to block the CaV2.1 channel subtype effectively, leading to reduced calcium influx in neurons. This inhibition can result in decreased neuronal excitability and reduced pain signaling.

Key Findings:

  • Inhibition of CaV2.1 Channels : Omega-conotoxin SVIB selectively inhibits P/Q-type calcium channels, which are essential for neurotransmitter release at neuromuscular junctions and synaptic transmission in the central nervous system .
  • Potency : Studies indicate that omega-conotoxin SVIB has a potent inhibitory effect on these channels, with IC50 values in the low nanomolar range .

Therapeutic Potential

Research has highlighted the potential of omega-conotoxin SVIB as a therapeutic agent for managing chronic pain conditions. Its selectivity for P/Q-type channels makes it a candidate for treating pain without affecting other calcium channel subtypes that might lead to unwanted side effects.

Case Studies

  • Animal Models : In rodent models, administration of omega-conotoxin SVIB resulted in significant analgesic effects. For instance, intracranial injections at doses around 70 pmol/g induced respiratory distress, demonstrating its potent biological activity .
  • Comparative Studies : When compared with other conotoxins like GVIA and MVIIA, omega-conotoxin SVIB exhibited distinct pharmacological profiles that may offer advantages in specific clinical scenarios .

Table 1: Comparative Activity of Omega-Conotoxins

ConotoxinTarget ChannelIC50 (nM)Therapeutic Use
Omega-Conotoxin SVIBCaV2.10.5Chronic Pain Management
Omega-Conotoxin GVIACaV2.20.3Neuropathic Pain
Omega-Conotoxin MVIIACaV2.20.4Approved for Pain Relief

Table 1 illustrates the comparative inhibitory activities of various omega-conotoxins on different voltage-gated calcium channels.

Safety and Side Effects

While omega-conotoxin SVIB shows promising therapeutic potential, safety profiles must be carefully evaluated. High doses can lead to severe side effects such as respiratory distress and lethality in animal models . The therapeutic window appears narrow, necessitating careful dosing strategies.

Q & A

Q. What are the recommended methodologies for isolating and purifying OMEGA-CONOTOXIN SVIB from natural sources?

OMEGA-CONOTOXIN SVIB, a peptide derived from cone snail venom, requires careful extraction and purification. Standard protocols involve venom milking, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide separation. Mass spectrometry (e.g., LC-MS) is critical for verifying molecular weight and purity . Ethanol precipitation or size-exclusion chromatography may precede HPLC to remove larger contaminants. Endotoxin testing is essential for in vivo applications to avoid immune system interference .

Q. Which ion channels does OMEGA-CONOTOXIN SVIB target, and how can researchers validate these interactions?

OMEGA-CONOTOXIN SVIB primarily targets voltage-gated calcium channels (VGCCs), specifically Cav2.2 (N-type). Validation methods include:

  • Electrophysiology : Patch-clamp assays using transfected HEK293 cells or dorsal root ganglion (DRG) neurons to measure current inhibition .
  • Radioligand binding : Competitive binding assays with labeled ω-conotoxins (e.g., ¹²⁵I-GVIA) to assess affinity .
  • Fluorescence-based assays : Calcium flux measurements using dyes like Fluo-4 in target cells .

Q. What are the best practices for sourcing high-purity OMEGA-CONOTOXIN SVIB for in vitro studies?

Reputable suppliers (e.g., Sigma-Aldrich, Abcam, Bachem) provide synthetic or recombinant forms with certificates of analysis (CoA) detailing purity (>95% via HPLC), endotoxin levels, and sequence verification . For natural extracts, ensure suppliers adhere to ethical venom collection practices. Cross-validate purity using tandem mass spectrometry and NMR spectroscopy .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to account for OMEGA-CONOTOXIN SVIB's stability in physiological buffers?

Stability challenges arise from oxidation and proteolytic degradation. Strategies include:

  • Buffer composition : Use antioxidant agents (e.g., 0.1% ascorbic acid) and protease inhibitors (e.g., EDTA, PMSF) in Tris-HCl or HEPES buffers .
  • Temperature control : Store aliquots at -80°C and avoid repeated freeze-thaw cycles.
  • Circular dichroism (CD) : Monitor structural integrity under varying pH and ionic conditions .

Q. What strategies resolve contradictory data regarding OMEGA-CONOTOXIN SVIB's efficacy across neuronal cell models?

Discrepancies may stem from cell-specific VGCC subunit expression or assay sensitivity. Approaches include:

  • Transcriptomic profiling : Use qPCR or RNA-seq to quantify Cav2.2 expression levels in cell lines (e.g., SH-SY5Y vs. PC12) .
  • Dose-response standardization : Apply the Hill equation to compare IC₅₀ values across models, adjusting for receptor density .
  • Control peptides : Co-administer non-targeting conotoxins (e.g., ω-CNTX-PVIIA) to isolate Cav2.2-specific effects .

Q. What in vivo models are most appropriate for evaluating OMEGA-CONOTOXIN SVIB's therapeutic potential in chronic pain?

Preclinical models must balance translational relevance and ethical considerations:

  • Rodent neuropathic pain models : Partial sciatic nerve ligation (PSNL) or chronic constriction injury (CCI) to assess mechanical allodynia .
  • Intrathecal administration : Direct delivery to cerebrospinal fluid mimics clinical routes for spinal analgesia .
  • Behavioral endpoints : Use von Frey filaments and Hargreaves tests to quantify pain thresholds, paired with pharmacokinetic studies to monitor plasma half-life .

Methodological Considerations

  • Data Reproducibility : Document buffer conditions, peptide batches, and cell passage numbers. Use blinded data analysis to minimize bias .
  • Ethical Sourcing : Adhere to Nagoya Protocol guidelines for biodiversity-derived compounds .
  • Literature Review : Employ systematic frameworks (e.g., PICO) to identify research gaps and align hypotheses with existing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.